molecular formula C13H11BrN4O2S B2435063 N-(5-Bromo-pyrazin-2-yl)-N-cyanomethyl-4-methyl-benzenesulfonamide CAS No. 767342-44-9

N-(5-Bromo-pyrazin-2-yl)-N-cyanomethyl-4-methyl-benzenesulfonamide

Cat. No. B2435063
CAS RN: 767342-44-9
M. Wt: 367.22
InChI Key: ZDOYXEXOLSPAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromo-pyrazin-2-yl)-N-cyanomethyl-4-methyl-benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as BMS-777607 and is a small molecule inhibitor of the Met receptor tyrosine kinase. The Met receptor is a protein that plays a crucial role in cell growth and differentiation, and its dysregulation has been linked to various types of cancer.

Mechanism of Action

BMS-777607 acts as a competitive inhibitor of the Met receptor tyrosine kinase. It binds to the ATP-binding site of the receptor, preventing its activation and downstream signaling. This inhibition leads to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
BMS-777607 has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activation of the Met receptor tyrosine kinase and downstream signaling pathways. Physiologically, it inhibits cancer cell growth and metastasis and enhances the effectiveness of other cancer therapies.

Advantages and Limitations for Lab Experiments

One advantage of using BMS-777607 in lab experiments is its specificity for the Met receptor tyrosine kinase. This specificity allows for the selective inhibition of Met receptor signaling, without affecting other signaling pathways. However, one limitation of using BMS-777607 is its potential toxicity. It has been shown to induce liver toxicity in preclinical studies, which may limit its use in clinical settings.

Future Directions

There are several future directions for the research and development of BMS-777607. One direction is the optimization of its pharmacokinetic properties to improve its effectiveness and reduce its toxicity. Another direction is the development of combination therapies that include BMS-777607 and other cancer therapies to enhance their effectiveness. Additionally, the use of BMS-777607 in other diseases, such as fibrosis and inflammation, is an area of active research.

Synthesis Methods

The synthesis of BMS-777607 involves several steps, including the reaction of 5-bromo-2-chloropyrazine with cyanomethyl-4-methyl-benzenesulfonamide in the presence of a base to form the intermediate product. This intermediate is then reacted with an arylboronic acid in the presence of a palladium catalyst to form the final product.

Scientific Research Applications

BMS-777607 has been extensively studied for its potential use in cancer therapy. The Met receptor is overexpressed in various types of cancer, including lung, breast, and liver cancer. BMS-777607 has been shown to inhibit Met receptor signaling, leading to the inhibition of cancer cell growth and metastasis. Additionally, BMS-777607 has been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(5-bromopyrazin-2-yl)-N-(cyanomethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4O2S/c1-10-2-4-11(5-3-10)21(19,20)18(7-6-15)13-9-16-12(14)8-17-13/h2-5,8-9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOYXEXOLSPAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC#N)C2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.